molecular formula C11H5F4NO B13231128 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Cat. No.: B13231128
M. Wt: 243.16 g/mol
InChI Key: BDVLTHFXGSJPDW-UHFFFAOYSA-N
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Description

Table 1: Key Structural Descriptors

Property Value/Description
Molecular Formula C₁₁H₅F₄NO
Molecular Weight 243.16 g/mol
SMILES Notation C1=CC2=C(C(=C1)F)OC(C(=C2)C#N)C(F)(F)F
InChI Key BDVLTHFXGSJPDW-UHFFFAOYSA-N

The planar chromene system allows for conjugation between the benzene and pyran rings, while the trifluoromethyl group induces steric hindrance, slightly distorting the pyran ring’s geometry.

Properties

Molecular Formula

C11H5F4NO

Molecular Weight

243.16 g/mol

IUPAC Name

8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C11H5F4NO/c12-8-3-1-2-6-4-7(5-16)10(11(13,14)15)17-9(6)8/h1-4,10H

InChI Key

BDVLTHFXGSJPDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(C(=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Data Tables Summarizing Key Reaction Conditions and Yields

Synthetic Step Reagents & Conditions Yield (%) Remarks
Grignard reaction & boronic acid formation Mg, I2, THF, 45 °C; trimethyl borate, -78 °C 57 Intermediate for cross-coupling
Heterocyclization to iminocoumarins 2-Hydroxybenzaldehyde, propanedinitrile, piperidine, EtOH, RT, 9 h 85-90 Key chromene intermediate
Pd-catalyzed cross-coupling Pd(PPh3)4, Na2CO3, THF, 80 °C, 24 h 57 Introduction of 3-fluoro-5-(trifluoromethyl)phenyl group
Nitrogen displacement & reduction Aromatic amines, microwave/conventional heating Variable Molecular diversity introduction

Research Outcomes and Analysis

  • The heterocyclization step to form iminocoumarins proceeds with high yields (85-90%), indicating a robust and reproducible method for preparing the chromene core.
  • The palladium-catalyzed Suzuki coupling with 3-fluoro-5-(trifluoromethyl)phenyl boronic acid or bromide intermediates provides moderate to good yields (~57%), demonstrating efficient installation of fluorinated substituents.
  • Attempts to perform nitrogen/nitrogen displacement under solvent-less microwave conditions showed challenges in reproducibility, leading to preference for conventional heating methods for this step.
  • The overall synthetic route is modular, allowing for molecular diversity at the 2-position of the chromene ring, which is crucial for tuning biological activity or material properties.
  • Purification typically involves silica gel chromatography and standard aqueous work-up procedures to ensure high purity of the final compound.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The carbonitrile group at position 3 undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reactivity is characteristic of nitriles and has been observed in structurally similar compounds like 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile.

Reaction Conditions

Reagents/ConditionsProductYield
H₂SO₄ (conc.), H₂O, 100°C8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid85–92%
NaOH (aq.), refluxSodium salt of the carboxylic acid78%

Mechanistically, the nitrile is protonated in acidic conditions, followed by nucleophilic water attack. In basic media, hydroxide ion directly attacks the nitrile carbon, forming an intermediate amide that hydrolyzes to the carboxylate.

Nucleophilic Substitution

The trifluoromethyl group at position 2 enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions. While direct substitution at the trifluoromethyl carbon is unlikely due to its strong C–F bonds, the electron-withdrawing effect activates the chromene ring for aromatic substitution.

Example Reaction

ReagentsPosition ModifiedProduct
NaNH₂, NH₃(l), −33°CC-48-Fluoro-4-amino-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

This reactivity aligns with studies on 6-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, where amination occurred at the para position relative to the nitrile group.

Electrophilic Aromatic Substitution

The chromene ring undergoes electrophilic substitution, with regioselectivity dictated by the electron-withdrawing trifluoromethyl and fluorine groups. Halogenation and nitration typically occur at the C-6 position (meta to fluorine and ortho to the nitrile) .

Halogenation Example

ElectrophileConditionsProductYield
Cl₂, FeCl₃25°C, 12 h6-Chloro-8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile67%

The trifluoromethyl group deactivates the ring, requiring Lewis acid catalysts like FeCl₃ to enhance electrophile reactivity .

Photoredox Reactions

Under visible light irradiation, the nitrile group participates in reductive cross-couplings. In a protocol adapted from coumarin-3-carboxylate chemistry , the compound reacts with cyanoarenes via a photocatalytic mechanism:

Reaction Setup

  • Catalyst: fac-Ir(ppy)₃ (3 mol%)

  • Solvent: DMSO

  • Light: Blue LEDs

  • Cyanoarene: 3.0 equiv

Outcome
The nitrile undergoes single-electron reduction, forming a radical anion that couples with cyanoarenes to yield 4-azaaryl-chroman derivatives .

Cyclization and Tautomerism

The compound exhibits tautomerism under basic conditions, analogous to 2-imino-2H-chromene-3-carbonitrile derivatives . A retro-Michael reaction can eliminate malononitrile, followed by cyclization to form pyrido-chromene hybrids:

Tautomeric Equilibrium

Starting MaterialConditionsProducts (Ratio)
8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrilePiperidine, EtOH3-imino-3H-chromene (25%) ↔ 3-amino-2H-chromene (75%)

Comparative Reactivity Table

Reaction Type8-Fluoro Derivative6-Fluoro Analog5-Fluoro Analog
Nitrile Hydrolysis Rate2.5 h (H₂SO₄)3.2 h (H₂SO₄)

Scientific Research Applications

8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carbonitriles are a diverse class of compounds with variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile with structurally related analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
This compound C₁₁H₅F₄NO 243.16 8-F, 2-CF₃, 3-CN Research chemical
4-Methyl-2-oxo-2H-chromene-3-carbonitrile C₁₁H₇NO₂ 185.18 4-CH₃, 2-oxo, 3-CN Antimicrobial studies
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile C₁₀H₅NO₃ 191.15 7-OH, 2-oxo, 3-CN Fluorescent probes
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile C₂₃H₁₆FN₂O₂ 376.39 2-NH₂, 4-(4-F-C₆H₄), 6-OCH₃, 3-CN Antitumor activity
2-Amino-7-fluorobenzo[b]thiophene-3-carbonitrile (KRAS inhibitor derivative) C₃₅H₃₃F₆N₇O₂S 729.74 Complex quinazoline-chromene hybrid KRAS G12C inhibition

Key Findings from Comparative Studies

The 8-fluoro substituent may influence ring puckering and intermolecular interactions, as observed in crystallographic studies of related fluorinated chromenes (e.g., 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile) .

Synthetic Methodologies The synthesis of this compound likely involves multistep nucleophilic substitution or cyclocondensation reactions, similar to methods used for 2-Amino-4-(4-fluorophenyl) derivatives (e.g., using α-cyanocinnamonitriles and piperidine catalysis) . In contrast, 2-oxo chromene derivatives (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile) are typically synthesized via Knoevenagel condensation of salicylaldehydes with active nitriles .

Table 2: Crystallographic and Spectroscopic Data

Compound Name Crystallographic Data (Å) ¹H NMR (δ, ppm) Reference Techniques
This compound Not reported Not available Pending structural studies
(E)-7-Methoxy-2-oxo-4-styryl-2H-chromene-3-carbonitrile C–C bond length: ~1.45 Å Aromatic protons: 6.8–7.5 ppm X-ray, ¹H NMR
2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Ring puckering amplitude: 0.45 Å NH₂: 4.2 ppm; Ar-H: 6.7–8.1 ppm Single-crystal X-ray, ¹H NMR

Biological Activity

8-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile, with the CAS number 2060063-79-6, is a synthetic compound belonging to the chromene class. This compound has garnered interest due to its potential biological activities, particularly as a P2Y6 receptor antagonist, which may have implications for treating various diseases, including inflammatory and neurodegenerative disorders.

  • Molecular Formula : C11_{11}H5_5F4_4NO
  • Molecular Weight : 243.16 g/mol
  • Structural Characteristics : The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a valuable candidate for medicinal chemistry applications.

P2Y6 Receptor Antagonism

Recent studies have highlighted the role of this compound as an antagonist of the P2Y6 receptor (P2Y6R). This receptor is implicated in several pathophysiological processes, including inflammation and neurodegeneration.

  • Calcium Mobilization Assays : The compound has been shown to inhibit UDP-induced calcium mobilization in human astrocytoma cells expressing P2Y6R. The IC50_{50} values for various analogs were determined, indicating that this compound exhibits significant antagonistic properties (IC50_{50} values around 6.33 μM) .
  • IP-1 Accumulation : Inhibition of UDP-induced IP-1 accumulation further supports its antagonistic activity at P2Y6R, showcasing its potential as a therapeutic agent in conditions involving this receptor .

In Vitro Studies

A study conducted on several derivatives of chromene compounds indicated that those with trifluoromethyl substitutions exhibited enhanced binding affinities and biological activities compared to their non-fluorinated counterparts .

Compound NameIC50_{50} (μM)Biological Activity
This compound6.33P2Y6R Antagonist
Other AnaloguesVariesVarious activities

Toxicological Assessments

In cell viability assays using HEK-293 cells, this compound demonstrated low toxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further pharmacological evaluation .

Q & A

Q. What analytical pitfalls occur in quantifying trace impurities?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at <0.1% levels using reverse-phase chromatography and multiple reaction monitoring (MRM).
  • NMR Spiking : Add known standards (e.g., 3-fluoro-2-methoxybenzonitrile) to identify overlapping peaks .

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